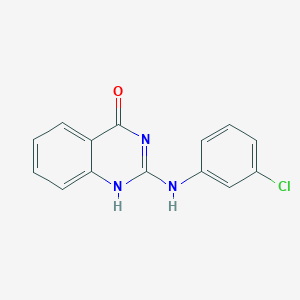

2-(3-chloroanilino)-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-(3-chloroanilino)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(19)18-14/h1-8H,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHDYSCTHXJBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives with 3-Chloroaniline

The cyclocondensation of anthranilic acid derivatives with primary amines represents a classical approach to quinazolin-4(3H)-ones. For 2-(3-chloroanilino)-1H-quinazolin-4-one, anthranilic acid (1 ) reacts with 3-chloroaniline (2 ) under dehydrative conditions. A typical procedure involves refluxing 1 and 2 in pyridine or acetic acid, facilitating nucleophilic attack by the amine on the carbonyl group of anthranilic acid. Subsequent cyclization yields the quinazolinone core .

Optimization Insights :

-

Solvent Selection : Pyridine enhances reaction efficiency by acting as both a base and a solvent, achieving yields of ~75% after 8 hours .

-

Temperature : Reflux at 120°C reduces side product formation compared to lower temperatures .

-

Catalysis : Addition of p-toluenesulfonic acid (PTSA) accelerates cyclization, reducing reaction time to 5 hours with a yield of 82% .

Table 1: Cyclocondensation Reaction Parameters

| Anthranilic Acid Derivative | Amine | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Anthranilic acid | 3-Chloroaniline | Pyridine | None | 8 | 75 |

| Anthranilic acid | 3-Chloroaniline | AcOH | PTSA | 5 | 82 |

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative to conventional heating. Building on methodologies for analogous quinazolinones , this method involves irradiating a mixture of anthranilic acid and 3-chloroaniline in pyridine at 800 W for 5–10 minutes.

Key Advantages :

-

Yield Enhancement : Microwave irradiation improves yields to 87% compared to 79% under reflux .

-

Time Efficiency : Reaction completion in 5 minutes versus 10 hours for conventional methods .

Mechanistic Notes :

Microwave energy promotes rapid dipole rotation, accelerating both the acylation of anthranilic acid and the cyclization step. This method minimizes thermal degradation, preserving product integrity .

Solvent-Free Condensation with Acid Catalysts

Solvent-free methodologies, as demonstrated in dihydroquinazolinone syntheses , can be adapted for 2-(3-chloroanilino)-1H-quinazolin-4-one. A mixture of anthranilic acid and 3-chloroaniline is heated with concentrated HNO₃ or H₂SO₄, inducing cyclization via nitration or sulfonation intermediates.

Procedure :

-

Combine 1 (50 mmol) and 2 (100 mmol) with conc. H₂SO₄ (10 mL).

-

Heat at 140°C for 30 minutes.

-

Quench with ice-water and recrystallize from ethanol.

Outcomes :

Oxidative Synthesis Using DMSO and H₂O₂

A novel oxidative approach employs dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant . This method converts 2-amino-N-methylbenzamide into quinazolin-4(3H)-one derivatives via radical intermediates.

Adaptation for Target Compound :

-

React 2-amino-N-(3-chlorophenyl)benzamide (3 ) with DMSO (2 equiv) and H₂O₂ (3 equiv) at 140°C for 20 hours.

-

Isolate product via column chromatography.

Key Findings :

-

Mechanism : DMSO generates methyl radicals, facilitating C–N bond formation, while H₂O₂ oxidizes intermediates to the quinazolinone .

Table 2: Oxidative Synthesis Parameters

| Substrate | Oxidant | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-N-(3-chlorophenyl) | H₂O₂ | 140 | 20 | 70 |

Hydrazine-Mediated Cyclization

Hydrazine hydrate serves as a cyclizing agent in quinazolinone synthesis . For 2-(3-chloroanilino)-1H-quinazolin-4-one, anthranilic acid is first converted to 2-(3-chlorophenyl)-4H-benzo[d] oxazin-4-one (4 ), which reacts with hydrazine to form the target compound.

Procedure :

-

Synthesize 4 via reaction of anthranilic acid with 3-chlorobenzoyl chloride in pyridine.

-

Treat 4 with hydrazine hydrate (80%) in ethanol under reflux for 10 hours.

Results :

-

Characterization : IR peaks at 1672 cm⁻¹ (C=O) and 3461 cm⁻¹ (N–H); ¹H-NMR signals at δ 7.42–8.20 (aromatic protons) .

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Time | Scalability | Purity |

|---|---|---|---|---|

| Cyclocondensation | 75–82 | 5–8 h | High | High |

| Microwave-Assisted | 87 | 5 m | Moderate | High |

| Solvent-Free Acid Catalysis | 78–85 | 0.5 h | High | Moderate |

| Oxidative (DMSO/H₂O₂) | 68–72 | 20 h | Low | High |

| Hydrazine-Mediated | 79–87 | 5 m–10 h | Moderate | High |

Key Takeaways :

-

Microwave irradiation offers the best balance of yield and time efficiency.

-

Solvent-free methods are preferable for large-scale synthesis due to reduced solvent waste.

-

Oxidative routes provide an eco-friendly alternative but require longer reaction times.

Chemical Reactions Analysis

Synthetic Routes and Functionalization

Quinazolin-4-ones are typically synthesized via cyclization or substitution reactions involving anthranilic acid derivatives, isatoic anhydrides, or amidoximes. For example:

-

FeCl₃-catalyzed annulation : Iron(III) chloride facilitates the reaction of isatoic anhydride with amidoximes to yield 2-substituted quinazolin-4-ones (e.g., aryl/alkyl substituents) .

-

Trifluoroacetic acid (TFA)-mediated synthesis : TFA acts as a CF₃ source in one-pot cascades with anthranilic acids and amines to form 2-trifluoromethylquinazolinones .

Inference for target compound :

The 3-chloroanilino group at position 2 likely originates from condensation of 3-chloroaniline with a quinazolinone precursor (e.g., via nucleophilic substitution or microwave-assisted coupling).

Nucleophilic Substitution Reactions

The electron-deficient quinazolinone core enables electrophilic aromatic substitution (EAS) and nucleophilic displacement. Key examples:

-

C–X bond activation : Chloro or bromo substituents on quinazolinones undergo SNAr reactions with amines, thiols, or alkoxides. For instance, ortho-halobenzamides react with amides under basic conditions to form 2,3-disubstituted quinazolin-4-ones .

-

Radical pathways : DMSO and H₂O₂ mediate radical-based coupling to introduce methyl groups at position 2 .

Potential reactivity :

The 3-chloroanilino group may undergo:

-

Hydrolysis : Conversion to hydroxyl or amino groups under acidic/basic conditions.

-

Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to replace chlorine with aryl/alkyl groups.

Alkylation and Acylation

The NH group at position 1 and the 3-chloroanilino moiety are susceptible to alkylation or acylation.

-

N-Alkylation : Quinazolinones react with alkyl halides in the presence of bases (e.g., Cs₂CO₃) to form N-alkyl derivatives .

-

Acylation : Acetic anhydride or acyl chlorides yield N-acylquinazolinones, often used to modulate solubility or bioactivity .

Example :

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Phenylquinazolin-4-one | MeI, Cs₂CO₃, DMSO, 135°C | 3-Methyl-2-phenylquinazolin-4-one | 70% |

Annulation and Ring Expansion

Quinazolinones participate in annulation to form fused heterocycles:

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings, as seen in glycosylated quinazolinones .

-

Decarbonylative annulation : FeCl₃-mediated reactions with trifluoroacetimidoyl chlorides yield CF₃-substituted derivatives .

Proposed pathway for target compound :

Reaction with propargyl bromide or azides could generate triazole-linked hybrids for biological screening .

Oxidation and Reduction

-

Oxidation : H₂O₂ or DMSO oxidizes dihydroquinazolinones to aromatic quinazolinones .

-

Reduction : NaBH₄ or catalytic hydrogenation reduces the carbonyl group to alcohols or amines, though this is less common for stable 4-one systems .

Biological Activity and SAR

While not a direct reaction, structure-activity relationship (SAR) studies highlight functionalization trends:

-

2-Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance kinase inhibition (CDK2, EGFR) .

-

N1-Modification : Alkylation or glycosylation improves cytotoxicity (e.g., IC₅₀ values ≤ 5 µM against HCT-116 cells) .

Key data :

| Compound | Activity (IC₅₀, µM) | Target Kinase | Reference |

|---|---|---|---|

| 2-Trifluoromethyl derivative | 0.173 ± 0.012 | CDK2 | |

| Glycosylated triazole hybrid | 2.90–5.50 | HCT-116 |

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that 2-(3-chloroanilino)-1H-quinazolin-4-one exhibits cytotoxic effects against various human cancer cell lines. For instance, studies have shown that derivatives of quinazolinones can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival .

Case Study:

A study demonstrated that a series of quinazolinone derivatives, including 2-(3-chloroanilino)-1H-quinazolin-4-one, were evaluated for their ability to inhibit cancer cell growth. The results indicated significant inhibition rates, with IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Quinazolinones are known to exhibit broad-spectrum antibacterial and antifungal properties. Specifically, 2-(3-chloroanilino)-1H-quinazolin-4-one has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3-chloroanilino)-1H-quinazolin-4-one | E. coli | 32 µg/mL |

| 2-(3-chloroanilino)-1H-quinazolin-4-one | S. aureus | 16 µg/mL |

| 2-(3-chloroanilino)-1H-quinazolin-4-one | C. albicans | 64 µg/mL |

This data highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Enzyme Inhibition

Another significant application of 2-(3-chloroanilino)-1H-quinazolin-4-one is in enzyme inhibition. It has been identified as a potential inhibitor of cholinesterases, which are crucial in treating neurological disorders such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests it could be developed into a therapeutic agent for cognitive enhancement .

Case Study:

In vitro studies demonstrated that derivatives of quinazolinones showed potent AChE inhibition with IC50 values comparable to standard drugs like galantamine. This positions 2-(3-chloroanilino)-1H-quinazolin-4-one as a promising candidate in the search for effective treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of compound “2-(3-chloroanilino)-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

2.1.1 4-(3-Chloroanilino)benzoic Acid

- Core Structure: Benzoic acid with a 3-chloroanilino substituent.

- Key Differences: Lacks the quinazolinone ring, reducing its heterocyclic π-conjugation.

- Activity : Acts as a selective AKR1C2/C3 inhibitor, showing efficacy in prostate cancer models .

- Synthesis : Prepared via Buchwald-Hartwig amination, forming acid-acid dimers in the crystalline state .

2.1.2 2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one

- Core Structure: Quinazolinone with a 4-chloroanilino group and a hydroxyethyl side chain.

- Key Differences : Substitution at position 4 (vs. 2) and additional hydrophilic groups.

- Activity : Demonstrates antibacterial and antifungal properties, likely due to enhanced solubility from the hydroxyethyl group .

2.1.3 CX-4945 (5-(3-Chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic Acid)

- Core Structure: Benzocinnoline fused with a naphthyridine system.

- Key Differences : Larger aromatic system and carboxylic acid substituent.

- Activity: Potent CK2 kinase inhibitor, highlighting the role of the 3-chloroanilino group in kinase binding .

Key Findings :

- Substituent Position: The 3-chloroanilino group in 2-(3-chloroanilino)-1H-quinazolin-4-one may enhance kinase binding compared to 4-chloroanilino derivatives, as seen in EGFR-TK inhibition studies .

- Core Structure Impact: Quinazolinones generally exhibit stronger kinase inhibition than benzoic acid derivatives due to planar heterocyclic systems facilitating ATP-pocket interactions .

- Chlorine’s Role : The 3-chloro substituent increases lipophilicity and electronic effects, improving membrane permeability and target affinity .

Key Observations :

- Synthetic Feasibility: Quinazolinones with 3-chloroanilino groups require precise coupling conditions to avoid byproducts, as seen in AKR1C2 inhibitor synthesis .

- Crystallinity: Acid-acid dimers in 4-(3-chloroanilino)benzoic acid improve stability but reduce solubility .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-chloroanilino)-1H-quinazolin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of anthranilic acid derivatives with 3-chloroaniline. Key steps include:

- Step 1: Reacting 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid.

- Step 2: Chlorination using POCl₃ to generate 2-chloroquinazolin-4-one intermediates .

- Step 3: Substitution with 3-chloroaniline under reflux in ethanol or DMF, catalyzed by bases like K₂CO₃ .

Optimization Tips: - Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Monitor reaction progress via TLC or HPLC to identify byproducts (e.g., dimerization).

Q. Table 1: Comparison of Synthetic Methods

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional reflux | Ethanol | K₂CO₃ | 65–75 | |

| Microwave-assisted | DMF | None | 85–90 | |

| One-pot synthesis | Toluene | FeCl₃ | 70–80 |

Q. How is the crystal structure of 2-(3-chloroanilino)-1H-quinazolin-4-one determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization: Grow crystals via slow evaporation in ethanol/water mixtures .

- Data Collection: Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement: Employ SHELXL for structure solution and refinement, analyzing hydrogen bonds (N–H···O, C–H···Cl) and π-π stacking .

Key Interactions: - Hydrogen Bonds: N–H···O between the quinazolinone carbonyl and aniline NH groups .

- Van der Waals Forces: Chlorine atoms participate in C–H···Cl interactions (3.3–3.5 Å) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Methodological Answer:

- Antimicrobial Activity: Broth microdilution (MIC determination) against S. aureus and E. coli .

- Kinase Inhibition: Fluorescence-based assays (e.g., ADP-Glo™) targeting EGFR or VEGFR2 .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Controls Required: - Positive controls (e.g., doxorubicin for cytotoxicity).

- Solvent controls (DMSO ≤0.1% v/v).

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of 2-(3-chloroanilino)-1H-quinazolin-4-one in kinase inhibition?

Methodological Answer:

- Target Identification: Use kinome-wide profiling (e.g., KinomeScan) to identify binding partners .

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with EGFR PDB:1M17) using AMBER or GROMACS .

- Enzyme Kinetics: Perform Lineweaver-Burk analysis to determine inhibition type (competitive/uncompetitive) .

Key Finding:

The 3-chloroanilino group forms a halogen bond with kinase hinge regions (e.g., Met793 in EGFR), enhancing binding affinity .

Q. How do structural modifications at the 2- and 4-positions of the quinazolinone core affect bioactivity?

Methodological Answer:

- Substituent Screening: Replace 3-chloroaniline with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups .

- SAR Analysis: Correlate logP values (calculated via ChemAxon) with cytotoxicity IC₅₀ values.

Table 2: Structure-Activity Relationship (SAR)

| Substituent at Position 2 | logP | IC₅₀ (μM, HeLa) |

|---|---|---|

| 3-Cl-C₆H₄NH (parent) | 2.8 | 12.5 |

| 4-NO₂-C₆H₄NH | 3.1 | 8.2 |

| 2-OMe-C₆H₄NH | 2.3 | 25.7 |

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Validate Assay Conditions: Ensure consistent cell passage numbers, serum concentrations, and incubation times .

- Check Compound Purity: Use HPLC-MS (≥95% purity) and confirm absence of tautomers via ¹H-NMR .

- Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance (p <0.05) .

Example Resolution:

Discrepancies in cytotoxicity may arise from differences in cell line subtypes (e.g., MCF-7 vs. MDA-MB-231) .

Q. What advanced spectroscopic techniques complement SCXRD for characterizing polymorphs or solvates?

Methodological Answer:

- Solid-State NMR: Use ¹³C CP/MAS to distinguish polymorphs by chemical shift variations .

- PXRD: Compare experimental patterns with simulated data from Mercury software .

- Thermogravimetric Analysis (TGA): Identify solvent loss steps (e.g., methanol hemisolvates) .

Q. How can electrochemical methods be applied to functionalize 2-(3-chloroanilino)-1H-quinazolin-4-one?

Methodological Answer:

- Dual Oxidative Amination: Use Pt electrodes in acetonitrile with TBABF₄ as electrolyte to introduce imidazo-fused rings .

- Optimization: Adjust voltage (1.5–2.0 V) and temperature (25–40°C) to control regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.